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(E)-3,5-diaminobenzyl cinnamate

Gate Dielectric Leakage Current Polyurea

(E)-3,5-Diaminobenzyl cinnamate (CAS 160940-33-0), commonly referred to as DABC, is an aromatic diamine monomer distinguished by its pendant cinnamate ester group. This cinnamoyl moiety imparts intrinsic photo-crosslinkability via [2+2] photodimerization under UV irradiation without requiring a photoinitiator, a feature that conventional diamines like 4,4'-oxydianiline (ODA) or 3,5-diaminobenzyl alcohol (DBA) lack.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 160940-33-0
Cat. No. B3244089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,5-diaminobenzyl cinnamate
CAS160940-33-0
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OCC2=CC(=CC(=C2)N)N
InChIInChI=1S/C16H16N2O2/c17-14-8-13(9-15(18)10-14)11-20-16(19)7-6-12-4-2-1-3-5-12/h1-10H,11,17-18H2
InChIKeyQAZVDPRQTCENSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-3,5-Diaminobenzyl Cinnamate (DABC) is Specified in Flexible Electronic Material Procurement


(E)-3,5-Diaminobenzyl cinnamate (CAS 160940-33-0), commonly referred to as DABC, is an aromatic diamine monomer distinguished by its pendant cinnamate ester group [1]. This cinnamoyl moiety imparts intrinsic photo-crosslinkability via [2+2] photodimerization under UV irradiation without requiring a photoinitiator, a feature that conventional diamines like 4,4'-oxydianiline (ODA) or 3,5-diaminobenzyl alcohol (DBA) lack [1][2]. Consequently, DABC serves as a critical building block in solution-processable, photo-patternable polyimides and polyureas for gate dielectrics in organic and flexible thin-film transistors, where direct photolithographic patterning, low-temperature curing, and high dielectric reliability are simultaneously required [2][3].

Why Standard Diamine Monomers Cannot Replace (E)-3,5-Diaminobenzyl Cinnamate in Photo-Patternable Dielectrics


Substituting DABC with a generic aromatic diamine such as ODA or the structurally similar 3,5-diaminobenzyl alcohol (DBA) eliminates the intrinsic photo-patternability of the resulting polymer film [1]. DBA lacks the photoreactive cinnamate ester and thus requires a separate, heterogeneous conjugation step to attach cinnamoyl chloride to a pre-formed polyimide backbone to achieve photosensitivity, introducing additional processing complexity, batch variability, and incomplete functionalization [2]. In contrast, DABC delivers the photo-crosslinkable moiety stoichiometrically within each repeat unit of the polymer main chain during the condensation polymerization itself, ensuring uniform crosslink density and reproducible photopatterning resolution down to 25 µm linewidth without any photoinitiator [3]. Furthermore, non-photo-crosslinkable polyimide or polyurea films exhibit significantly higher leakage current densities and inferior solvent resistance after aggressive fabrication steps, making them unreliable for high-fidelity direct-patterning workflows required in active-matrix backplanes and integrated circuits [3][4].

Quantitative Differentiation of DABC-Based Dielectrics Versus Closest Analogs


Leakage Current Density: Photo-Crosslinked c-PU vs. Pristine PU (DABC Monomer)

In a polyurea gate dielectric synthesized directly from DABC and toluene-2,4-diisocyanate, photo-crosslinking to form c-PU reduces the leakage current density by approximately three orders of magnitude compared to the uncrosslinked pristine PU film [1]. This dramatic improvement is attributed to the dense crosslinked network formed by photodimerization of the cinnamoyl groups, which eliminates charge percolation pathways present in the uncured matrix [1].

Gate Dielectric Leakage Current Polyurea Photo-Crosslinking

Thermal Stability: Crosslinked c-PU vs. Uncrosslinked PU from DABC

Thermogravimetric analysis demonstrates that photo-crosslinking of the DABC-based polyurea (c-PU) raises the 5% weight loss temperature (Td5%) by approximately 19 °C compared to the pristine PU film, and exceeds the thermal stability of previously reported soluble PU dielectrics by over 50 °C [1]. This enhanced thermal resilience is a direct consequence of the covalent cyclobutane crosslinks formed through [2+2] cinnamate photodimerization [1].

Thermal Stability TGA 5% Weight Loss Polyurea Dielectric

Photo-Patternability Without Photoinitiator: DABC-PSPI vs. Post-Functionalized SPI-CM

DABC-based photosensitive polyimide (PSPI) achieves direct UV micropatterning at 25 µm linewidth without any photoinitiator, whereas the closest analog SPI-CM requires a two-step process: first synthesizing a hydroxyl-substituted polyimide (SPI-OH) from 3,3'-dihydroxy-4,4'-diaminobiphenyl (HAB), then separately reacting with cinnamoyl chloride to append photoreactive groups post-polymerization [1][2]. DABC incorporates the cinnamate functionality directly into the diamine monomer, ensuring stoichiometric and uniform distribution of crosslinkable sites throughout the polymer backbone during one-step condensation polymerization [1].

Photo-Patterning Photoinitiator-Free Polyimide Micropatterning

Mechanical Reliability: 6FDA-DABC PSPI Under Cyclic Bending vs. Inorganic Dielectrics

The photo-crosslinked 6FDA-DABC PSPI dielectric maintains its ultralow leakage current density of 10⁻¹⁰ A cm⁻² and structural integrity after 10,000 bending cycles, a result that conventional inorganic gate dielectrics (SiO₂, Al₂O₃) cannot achieve without cracking and catastrophic failure [1]. The PSPI also exhibits a breakdown field exceeding 6.7 MV cm⁻¹ under static conditions, combined with a high areal capacitance of 17.5 nF cm⁻² at 1 kHz [1].

Flexible Electronics Bending Reliability Dielectric Breakdown PSPI

Low-Temperature Curing: DOCDA-DABC PSPI at 160°C vs. Conventional Polyimide at >250°C

The DOCDA-DABC PSPI system forms a fully imidized, high-quality gate dielectric film at a maximum processing temperature of only 160 °C, whereas conventional aromatic polyimides (e.g., PMDA-ODA) typically require imidization temperatures exceeding 250–300 °C to achieve comparable dielectric properties [1][2]. This low thermal budget is enabled by the combination of the alicyclic DOCDA dianhydride and the soluble DABC diamine, which permits one-step condensation polymerization in solution followed by low-temperature casting [1].

Low-Temperature Curing Polyimide Solution Processability OTFT

Procurement-Driven Application Scenarios for (E)-3,5-Diaminobenzyl Cinnamate in Advanced Electronics


Photo-Patternable Gate Dielectric for Organic Thin-Film Transistor (OTFT) Active-Matrix Backplanes

DABC is the diamine monomer of choice when the fabrication process requires direct photolithographic patterning of the gate dielectric layer without a separate photoresist. As demonstrated in the DOCDA-DABC PSPI system, films cured at 160 °C achieve a dielectric constant of 3.3 at 10 kHz and leakage current density below 1.7×10⁻¹⁰ A cm⁻², enabling pentacene-based OTFTs with reliable switching characteristics [1]. The photoinitiator-free crosslinking mechanism ensures that no ionic contaminants or radical byproducts remain in the dielectric, preserving the purity required for high on/off ratios and low hysteresis in display backplanes [1].

Flexible Metal-Oxide TFT Dielectric for Wearable and Foldable Electronics

For flexible zinc tin oxide (ZTO) or IGZO TFTs on plastic substrates, the 6FDA-DABC PSPI system is uniquely qualified. It delivers an areal capacitance of 17.5 nF cm⁻² at 1 kHz, leakage current density of 10⁻¹⁰ A cm⁻² at 2 MV cm⁻¹, and a breakdown field exceeding 6.7 MV cm⁻¹, all of which are maintained after 10,000 bending cycles [2]. This performance envelope directly enables high-mobility (15.5 cm² V⁻¹ s⁻¹) flexible transistors that withstand the mechanical demands of foldable displays and wearable health monitors, a domain where brittle inorganic dielectrics fail [2].

Solution-Processed Polyurea Gate Dielectric for Printed Organic Inverters and Logic Circuits

DABC reacts with toluene-2,4-diisocyanate to form a solution-processable polyurea (PU) that, upon photo-crosslinking to c-PU, achieves a dielectric constant of 3.14, leakage current density of 1.02×10⁻⁸ A cm⁻², and a 5% weight loss temperature of 276.6 °C [3]. The two-order-of-magnitude leakage reduction compared to uncured PU is critical for complementary inverters and logic gates where symmetric pull-up/pull-down behavior depends on matched dielectric properties [3]. The 25 µm UV micropatterning capability further allows integration into printed circuit architectures without subtractive etching [3].

Liquid Crystal Alignment Agent Requiring Low Radiation Dose Photo-Alignment

In liquid crystal display manufacturing, DABC-based polyamic acid or imidized polymers serve as photo-alignment layers that address the high radiation dose problem of conventional polyvinyl cinnamate alignment materials [4]. The stoichiometric incorporation of cinnamate groups within each repeat unit of the polyimide backbone ensures dense, uniform crosslinking upon UV exposure, generating stable pretilt angles at significantly lower exposure doses than achieved with post-functionalized or blended cinnamate systems [4]. This translates to higher throughput and reduced UV degradation of underlying device layers in industrial LC cell fabrication.

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